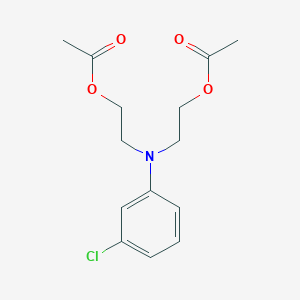

N,N-Diacetoxyethyl-3-chloroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[N-(2-acetyloxyethyl)-3-chloroanilino]ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO4/c1-11(17)19-8-6-16(7-9-20-12(2)18)14-5-3-4-13(15)10-14/h3-5,10H,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWDHQUMQZTMRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCN(CCOC(=O)C)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3067235 | |

| Record name | Ethanol, 2,2'-[(3-chlorophenyl)imino]bis-, diacetate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26692-46-6 | |

| Record name | Ethanol, 2,2′-[(3-chlorophenyl)imino]bis-, 1,1′-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26692-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2,2'-((3-chlorophenyl)imino)bis-, 1,1'-diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026692466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2,2'-[(3-chlorophenyl)imino]bis-, 1,1'-diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2,2'-[(3-chlorophenyl)imino]bis-, diacetate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[(3-chlorophenyl)imino]bisethyl diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-Bis(2-acetoxyethyl)-3-chloroaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5SR2A8GQC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of N,N-Diacetoxyethyl-3-chloroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N,N-Diacetoxyethyl-3-chloroaniline, a derivative of 3-chloroaniline with potential applications in organic synthesis and drug development. This document details the synthetic pathway to obtain this compound, starting from the readily available 3-chloroaniline. It outlines the two key synthetic steps: N,N-dihydroxyethylation and subsequent acetylation. The guide provides in-depth experimental protocols, elucidates the rationale behind the procedural choices, and presents the known physicochemical properties of the precursors and the target compound. The potential utility of this compound as a building block in the synthesis of pharmacologically active molecules is also discussed, with a particular focus on its relationship to established pharmaceuticals.

Introduction

This compound is an organic compound characterized by a 3-chloroaniline core functionalized with two acetoxyethyl groups on the nitrogen atom. Its molecular structure, combining a halogenated aromatic ring with ester functionalities, suggests its potential as a versatile intermediate in organic synthesis. The chloro-substituted phenyl ring provides a site for further aromatic substitutions, while the acetoxyethyl groups can be hydrolyzed to reveal hydroxyl functionalities, opening avenues for diverse chemical transformations.

The precursor, 3-chloroaniline, is a widely used building block in the synthesis of various agrochemicals, dyes, and pharmaceuticals.[1][2] Notably, the dihydroxyethylated intermediate, N,N-bis(2-hydroxyethyl)-3-chloroaniline, is a known precursor in the synthesis of the antidepressant drug Trazodone, highlighting the relevance of this structural motif in medicinal chemistry.[3] This guide aims to provide a detailed technical resource for the synthesis and characterization of this compound, enabling further exploration of its chemical and biological properties.

Synthesis of this compound

The synthesis of this compound is a two-step process commencing with the N,N-dihydroxyethylation of 3-chloroaniline, followed by the acetylation of the resulting diol.

Step 1: Synthesis of N,N-bis(2-hydroxyethyl)-3-chloroaniline

The introduction of two hydroxyethyl groups onto the nitrogen atom of 3-chloroaniline is typically achieved through a reaction with ethylene oxide. This reaction is an example of N-alkylation, where the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the ethylene oxide ring.

Reaction Scheme:

Expert Insights: The reaction of anilines with ethylene oxide can be catalyzed by acids or can proceed under thermal conditions. The use of a catalyst can facilitate the ring-opening of the epoxide. Temperature control is crucial to prevent side reactions, such as the polymerization of ethylene oxide. A molar excess of the aniline starting material can sometimes be used to minimize the formation of polyethoxylated products.

Experimental Protocol: N,N-Dihydroxyethylation of 3-Chloroaniline

-

Reaction Setup: In a well-ventilated fume hood, equip a pressure-rated reaction vessel with a magnetic stirrer, a heating mantle, a thermocouple, and an inlet for gaseous reactants.

-

Charging the Reactor: Charge the reactor with 3-chloroaniline.

-

Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen, to remove air and moisture.

-

Heating: Heat the 3-chloroaniline to a temperature of 120-140°C.

-

Addition of Ethylene Oxide: Slowly introduce a slight molar excess of gaseous ethylene oxide into the reactor while maintaining the temperature. The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature range.

-

Reaction Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by a suitable method, such as gas chromatography (GC), to observe the disappearance of the starting material.

-

Reaction Completion and Work-up: Once the reaction is complete, cool the reactor to room temperature. The resulting product, N,N-bis(2-hydroxyethyl)-3-chloroaniline, is often obtained as a viscous liquid or a low-melting solid and may be used in the next step without further purification if of sufficient purity. Otherwise, purification can be achieved by vacuum distillation.

Cl-C6H4-N(CH2CH2OH)2 + 2 (CH3CO)2O -> Cl-C6H4-N(CH2CH2OCOCH3)2 + 2 CH3COOH

Caption: Acetylation of N,N-bis(2-hydroxyethyl)-3-chloroaniline.

Physicochemical Properties

Detailed experimental data for this compound is not widely available in the public domain. However, based on its structure and the properties of its precursors, certain characteristics can be predicted. The properties of the starting material and the intermediate are well-documented.

Table 1: Physicochemical Properties of 3-Chloroaniline and its Derivatives

| Property | 3-Chloroaniline | N,N-bis(2-hydroxyethyl)-3-chloroaniline | This compound |

| CAS Number | 108-42-9 [4] | 92-00-2 [5] | 26692-46-6 [6] |

| Molecular Formula | C₆H₆ClN [7] | C₁₀H₁₄ClNO₂ [5] | C₁₄H₁₈ClNO₄ [6] |

| Molecular Weight | 127.57 g/mol [7] | 215.68 g/mol [5] | 299.75 g/mol [6] |

| Appearance | Colorless to light amber liquid [4] | White to yellow to orange powder/crystal [1] | Predicted: Oily liquid or low-melting solid |

| Melting Point | -10.4 °C [7] | Not widely reported | Not reported |

| Boiling Point | 230.5 °C [7] | Not widely reported | Not reported |

| Solubility | Sparingly soluble in water; soluble in organic solvents | Not widely reported | Predicted: Soluble in common organic solvents |

Spectral Data

No specific spectral data (NMR, IR, MS) for this compound has been identified in the reviewed literature. However, the expected spectral characteristics can be inferred from its structure.

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the 3-chloro-substituted ring, with characteristic splitting patterns. Two triplets would be expected for the -N-CH₂- and -O-CH₂- protons of the ethyl groups, and a singlet for the methyl protons of the acetyl groups.

-

¹³C NMR: The spectrum would display signals for the carbons of the aromatic ring, the ethyl chains, the methyl groups, and the carbonyl carbons of the ester groups.

-

IR Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ester groups (typically around 1735-1750 cm⁻¹), C-O stretching bands, and bands characteristic of the substituted aromatic ring.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (299.75 g/mol ), along with a characteristic isotopic pattern for the presence of one chlorine atom.

Applications in Drug Development and Organic Synthesis

The primary significance of this compound in drug development stems from its relationship to N,N-bis(2-hydroxyethyl)-3-chloroaniline, a key intermediate in the synthesis of Trazodone. [3]Trazodone is an antidepressant of the serotonin antagonist and reuptake inhibitor (SARI) class. The dihydroxyethyl intermediate provides a scaffold for the construction of the complex side chain of the Trazodone molecule.

The acetoxy groups in this compound can serve as protecting groups for the hydroxyl functionalities, which can be deprotected under mild conditions. This allows for the selective modification of other parts of the molecule. Furthermore, the ester groups themselves could potentially be explored for their own biological activity or as pro-drug moieties.

The 3-chloroaniline core is a versatile platform for further functionalization. The chlorine atom can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions, allowing for the introduction of a wide range of substituents and the synthesis of a library of novel compounds for biological screening.

Caption: Synthetic relationships and potential applications.

Safety and Handling

The toxicological properties of this compound have not been extensively studied. However, its precursor, 3-chloroaniline, is known to be toxic and can cause methemoglobinemia. The intermediate, N,N-bis(2-hydroxyethyl)-3-chloroaniline, is classified as toxic if swallowed, and causes skin and eye irritation. [8]It is therefore prudent to handle this compound with appropriate safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood.

Conclusion

This compound is a synthetically accessible derivative of 3-chloroaniline. While detailed characterization and application studies of the final compound are limited, its structural features and the established utility of its precursor in pharmaceutical synthesis suggest its potential as a valuable intermediate for organic chemists and drug development professionals. This guide provides a foundational understanding of its synthesis and properties, intended to facilitate further research and exploration of this compound's potential.

References

Sources

- 1. N,N-Bis(2-hydroxyethyl)-3-chloroaniline 90.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. 3-Chloro-N,N-bis(2-hydroxyethyl)aniline | C10H14ClNO2 | CID 66688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. redalyc.org [redalyc.org]

A Comprehensive Technical Guide to the Structural Elucidation of N,N-Diacetoxyethyl-3-chloroaniline

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth methodology for the complete chemical structure elucidation of N,N-Diacetoxyethyl-3-chloroaniline. The document moves beyond a simple listing of techniques, offering a logically sequenced analytical workflow grounded in established scientific principles. It details the strategic application of Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. For definitive confirmation, the guide culminates with the gold-standard technique of Single Crystal X-ray Crystallography. Each section explains the causal reasoning behind experimental choices, outlines detailed protocols, and provides expected outcomes based on the known molecular formula (C₁₄H₁₈ClNO₄) and predicted chemical environment.[1] This guide is designed to serve as a practical, authoritative resource for researchers engaged in the synthesis and characterization of novel aromatic compounds.

Introduction: The Imperative for Rigorous Structural Verification

This guide, therefore, presents a systematic and self-validating approach to unequivocally confirm the identity and connectivity of this compound. The workflow is designed to build a layered, evidence-based confirmation of the molecular structure, with each technique corroborating the findings of the last.

Strategic Analytical Workflow

The elucidation process follows a logical progression from initial confirmation of molecular mass and elemental composition to a detailed mapping of the atomic connectivity and, finally, a definitive determination of the three-dimensional structure.

Sources

An In-depth Technical Guide to the Characterization of N,N-Di-[2-Acetoxyethyl]-M-Chloro Aniline (CAS No. 26692-46-6)

Abstract

This technical guide provides a comprehensive framework for the characterization of N,N-Di-[2-Acetoxyethyl]-M-Chloro Aniline, identified by CAS number 26692-46-6. This molecule, a substituted aromatic amine with dual ester functionalities, finds application as an intermediate in the synthesis of various dyes.[1][2] A thorough understanding of its physicochemical properties and a robust analytical strategy are paramount for ensuring purity, consistency, and performance in downstream applications. This document outlines the core identity of the compound, provides detailed, field-proven protocols for its structural elucidation and purity assessment, and discusses critical safety considerations. The methodologies are grounded in fundamental principles of analytical chemistry, offering a self-validating system for researchers.

Compound Identity and Physicochemical Properties

N,N-Di-[2-Acetoxyethyl]-M-Chloro Aniline is a tertiary aromatic amine. Its structure features a 3-chlorinated aniline core, with the nitrogen atom disubstituted with two 2-acetoxyethyl groups.

Systematic Name: 2,2'-[(3-chlorophenyl)imino]bisethyl diacetate Synonyms: N,N-DIACETOXYETHYL-3-CHLOROANILINE, N,N-Bis-(2-acetoxyethyl)-3-chloroaniline[1]

The structure dictates its analytical behavior: the aromatic ring provides a chromophore for UV-Vis spectroscopy, the ester groups have characteristic infrared absorptions and are susceptible to hydrolysis, and the entire molecule's mass and fragmentation are amenable to mass spectrometry.

Table 1: Physicochemical and Computed Properties

| Property | Value | Source/Method |

| CAS Number | 26692-46-6 | Chemical Abstracts Service |

| Molecular Formula | C₁₄H₁₈ClNO₄ | PubChem |

| Molecular Weight | 299.75 g/mol | PubChem |

| Appearance | Reddish-Brown Acetic Acid Solution (Commercial Grade) | [3] |

| Purity (Typical) | 60% ± 5% (Commercial Grade, by Potentiometric Titration) | [3] |

| Flash Point | 60°C (Closed Cup) | [3] |

| XlogP (Predicted) | 2.5 | PubChem |

| Monoisotopic Mass | 299.09244 Da | PubChem |

Synthesis Pathway and Rationale

While specific synthesis literature for CAS 26692-46-6 is not prevalent, the structure strongly suggests a straightforward synthetic route originating from 3-chloroaniline. The most logical pathway involves a two-step process, as illustrated below. This approach is common for producing N,N-dialkylated anilines and subsequent functional group manipulation.

Diagram 1: Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of the target compound.

Causality Behind Experimental Choices:

-

Step 1 (Di-ethoxylation): 3-chloroaniline is reacted with ethylene oxide. This is a standard procedure for creating di-hydroxyethyl aniline derivatives.[4] The reaction is typically base-catalyzed to facilitate the nucleophilic attack of the aniline nitrogen on the epoxide ring. The product of this step is N,N-Di-[2-Hydroxyethyl]-M-Chloro Aniline (CAS 92-00-2), a known chemical intermediate.[2][4]

-

Step 2 (Esterification): The resulting diol is then acetylated using an acetylating agent like acetic anhydride or acetyl chloride. The choice of reagent depends on desired reactivity and reaction conditions. Acetic anhydride is often preferred for its lower cost and easier handling, while acetyl chloride is more reactive. A base such as pyridine is typically used to scavenge the acidic byproduct (acetic acid or HCl). This esterification converts the terminal hydroxyl groups into acetate esters, yielding the final product.

Structural Elucidation and Characterization Workflow

A multi-technique approach is essential for unambiguous structural confirmation and purity assessment. The logical flow begins with spectroscopic methods for functional group identification and structural mapping, followed by chromatography for purity determination.

Diagram 2: Analytical Characterization Workflow

Caption: Logical workflow for the complete characterization of the target compound.

Detailed Experimental Protocols

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and effective first-pass technique to confirm the presence of key functional groups. For this molecule, we expect to see characteristic absorptions for the aromatic ring, the tertiary amine, and, most importantly, the aromatic ester groups. Aromatic esters have a distinct "Rule of Three" pattern of intense peaks.[5][6]

Protocol:

-

Sample Preparation: If the sample is an oil or liquid, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates or empty sample compartment.

-

Place the prepared sample in the spectrometer.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

-

Data Analysis: Process the spectrum by subtracting the background. Identify and label the key absorption bands.

Table 2: Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale & Reference |

| ~3050 | Weak-Medium | Aromatic C-H Stretch | Typical for substituted benzene rings.[7] |

| ~2950-2850 | Medium | Aliphatic C-H Stretch | From the ethylene bridges and methyl groups. |

| ~1730-1715 | Strong | C=O Stretch (Aromatic Ester) | Conjugation with the aromatic ring lowers the frequency compared to aliphatic esters.[7][8] |

| ~1580, ~1480 | Medium-Weak | Aromatic C=C Stretch | Characteristic skeletal vibrations of the benzene ring.[7] |

| ~1310-1250 | Strong | C-C-O Asymmetric Stretch | Part of the "Rule of Three" for aromatic esters.[5] |

| ~1130-1100 | Strong | O-C-C Symmetric Stretch | Part of the "Rule of Three" for aromatic esters.[5] |

| ~780 | Strong | C-H Out-of-plane bend | Indicative of 1,3-disubstitution on the benzene ring. |

| ~700 | Medium | C-Cl Stretch | Expected for the chlorophenyl group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR provides the most definitive structural information, allowing for the mapping of the carbon-hydrogen framework. ¹H NMR will show the number of different types of protons and their connectivity through spin-spin coupling. ¹³C NMR will identify all unique carbon environments. The predicted chemical shifts are based on established substituent effects in anilines and esters.[9][10]

Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

(Optional but recommended) Perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to confirm assignments.

-

-

Data Analysis: Integrate the ¹H signals, determine multiplicities (singlet, triplet, etc.), and measure coupling constants. Assign all ¹H and ¹³C signals to the corresponding atoms in the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Atom(s) | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) | Rationale |

| CH₃ (Acetyl) | ~2.0, s, 6H | ~21.0 | Typical for methyl ketone/ester protons and carbons. |

| N-CH₂ -CH₂-O | ~3.8, t, 4H | ~49.0 | Methylene group attached to nitrogen, deshielded by proximity to the aromatic ring. |

| N-CH₂-CH₂ -O | ~4.2, t, 4H | ~62.0 | Methylene group attached to the ester oxygen, highly deshielded. |

| Ar-H (C2, C4, C6) | ~6.7-7.2, m, 3H | ~113-130 | Aromatic protons in a substituted aniline system. |

| Ar-H (C5) | ~7.2-7.3, t, 1H | ~130.5 | Aromatic proton ortho to the chlorine atom. |

| Ar-C -N | N/A | ~148.0 | Quaternary carbon attached to nitrogen. |

| Ar-C -Cl | N/A | ~135.0 | Quaternary carbon attached to chlorine. |

| C =O (Ester) | N/A | ~171.0 | Carbonyl carbon of the acetate ester. |

Mass Spectrometry (MS)

Expertise & Rationale: MS provides the molecular weight of the compound and valuable structural information through fragmentation analysis. Electron Ionization (EI) is a common technique that induces reproducible fragmentation. The "Nitrogen Rule" applies, but the presence of one chlorine atom complicates simple integer mass predictions due to its isotopic distribution (³⁵Cl and ³⁷Cl in a ~3:1 ratio).[11]

Protocol:

-

Sample Introduction: Introduce the sample via a direct insertion probe or, more commonly, through a Gas Chromatography (GC-MS) interface. GC provides separation from non-volatile impurities.

-

Instrumentation: A mass spectrometer, typically a quadrupole or time-of-flight (TOF) analyzer, coupled with an EI source (70 eV).

-

Data Acquisition: Scan a mass range from m/z 40 to 400.

-

Data Analysis:

-

Identify the molecular ion peak (M⁺·). Expect to see an isotopic cluster at m/z 299 and 301 in a ~3:1 ratio due to the chlorine atom.

-

Analyze the major fragment ions. Key fragmentation pathways for this structure include alpha-cleavage next to the nitrogen and loss of fragments from the ester groups.[12][13]

-

Table 4: Predicted Key Mass Spectrometry Fragments (EI)

| m/z | Proposed Fragment | Rationale |

| 299/301 | [C₁₄H₁₈ClNO₄]⁺· (M⁺·) | Molecular ion, showing the ³⁵Cl/³⁷Cl isotopic pattern. |

| 240/242 | [M - OCOCH₃]⁺ | Loss of an acetoxy radical. |

| 184/186 | [Cl-C₆H₄-N(CH₂CH₂OH)]⁺· | McLafferty-type rearrangement and cleavage, or loss of both acetyl groups and ketene. |

| 154/156 | [Cl-C₆H₄-N(CH₃)]⁺ | Alpha-cleavage and rearrangement. |

| 125/127 | [Cl-C₆H₄-N]⁺ | Fragmentation of the side chains. |

| 43 | [CH₃CO]⁺ | Acylium ion, a very common fragment from acetate esters. |

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is the premier technique for determining the purity of the compound and quantifying it in mixtures. A reversed-phase method is most suitable for this moderately polar molecule. A C18 column provides excellent retention and separation capabilities for aromatic compounds. UV detection is ideal due to the presence of the chlorophenyl chromophore.[14][15][16]

Protocol:

-

Instrumentation:

-

HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Mobile Phase Preparation:

-

Mobile Phase A: Water (HPLC grade) with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (HPLC grade) with 0.1% Formic Acid.

-

Rationale: Formic acid is used to acidify the mobile phase, ensuring sharp, symmetrical peaks by protonating any residual silanols on the column and ensuring the tertiary amine is in a consistent protonation state.

-

-

Sample Preparation:

-

Prepare a stock solution of the sample at ~1 mg/mL in Acetonitrile.

-

Dilute further with a 50:50 mixture of Mobile Phase A and B to a working concentration of ~50 µg/mL.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm (or scan with DAD to find λmax).

-

Gradient Elution:

-

0-1 min: 40% B

-

1-10 min: Linear gradient from 40% B to 95% B

-

10-12 min: Hold at 95% B

-

12-13 min: Return to 40% B

-

13-18 min: Re-equilibration at 40% B

-

-

-

Data Analysis: Integrate the peak area of the main component and any impurities. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

Safety and Handling

Trustworthiness & Due Diligence: The core of the molecule is 3-chloroaniline, a compound classified as toxic.[17][18][19][20] Therefore, N,N-Di-[2-Acetoxyethyl]-M-Chloro Aniline should be handled with appropriate care, assuming similar or related toxicity.

-

Hazard Statements (based on 3-chloroaniline):

-

Precautionary Measures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[19]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[21]

-

Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat. Avoid all skin contact.[21]

-

Respiratory Protection: Not typically required if handled in a fume hood. If vapors or aerosols may be generated, use a respirator with an appropriate organic vapor cartridge.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling.[18]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, protected from light.[20]

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Avoid release to the environment.[17]

-

Conclusion

The comprehensive characterization of N,N-Di-[2-Acetoxyethyl]-M-Chloro Aniline (CAS 26692-46-6) requires a synergistic application of spectroscopic and chromatographic techniques. This guide provides a robust, scientifically-grounded framework for confirming its molecular structure, assessing its purity, and ensuring its safe handling. By following these detailed protocols, researchers and developers can establish a reliable analytical system, ensuring the quality and consistency of this important chemical intermediate for its intended applications.

References

-

Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 22-26. [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - 3-chloro aniline 98%. [Link]

-

Spectroscopy Online. (2018). The C=O bond, part VII: Aromatic esters, organic carbonates, and more of the rule of three. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 3-Chloroaniline. [Link]

-

Carl ROTH. (2025). Safety Data Sheet: 3-Chloroaniline. [Link]

-

Loba Chemie. (2016). 3-CHLOROANILINE FOR SYNTHESIS MSDS. [Link]

- Unknown Author. (n.d.). Mass Spectrometry: Fragmentation.

-

Contreras, R. H., et al. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 46(8), 744-7. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

-

Axenrod, T., et al. (1979). Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. The Journal of Organic Chemistry, 44(26), 5075-5078. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 14-21. [Link]

-

Kolehmainen, E., et al. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 10(1), 1-13. [Link]

- Royal Society of Chemistry. (n.d.). Supplementary Material.

-

Tristar Intermediates. (n.d.). N, N-Di-[2-Acetyloxyethyl]-Aniline (DC-4A). [Link]

-

SIELC Technologies. (n.d.). Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column. [Link]

-

Patel, S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 1-6. [Link]

-

ResearchGate. (n.d.). The 13C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO-d6. [Link]

-

Shabir, G. A. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. [Link]

-

Tristar Intermediates. (n.d.). N, N-Di-[2 Hydroxyethyl]-M-Chloro Aniline (DC-1). [Link]

-

Emco Chemicals. (n.d.). N,N Di Hydroxy Ethyl Meta Chloro Aniline. [Link]

-

Cheméo. (n.d.). m-Chloroaniline (CAS 108-42-9) - Chemical & Physical Properties. [Link]

-

Thermo Fisher Scientific. (2022, May 16). HPLC Method Development Step by Step [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Jakobsen, H. J., et al. (1966). Studies in mass spectrometry. Part XII. Mass spectra of enamines. Journal of the Chemical Society B: Physical Organic, 940-946. [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

Sources

- 1. N, N-Di-[2-Acetoxyethyl]-M-Chloro Aniline (M-1A) Online | N, N-Di-[2-Acetoxyethyl]-M-Chloro Aniline (M-1A) Manufacturer and Suppliers [scimplify.com]

- 2. Tristar Intermediates Pvt. Ltd. - Personal Care & Homecare Additives: N, N-Di-[2 Hydroxyethyl]-M-Chloro Aniline (DC-1) [tristarintermediates.org]

- 3. Tristar Intermediates Pvt. Ltd. - Personal Care & Homecare Additives: N, N-Di-[2-Acetyloxyethyl]-Aniline (DC-4A) [tristarintermediates.org]

- 4. N,N Di Hydroxy Ethyl Meta Chloro Aniline | Cas no 92-00-2 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. actascientific.com [actascientific.com]

- 15. pharmtech.com [pharmtech.com]

- 16. youtube.com [youtube.com]

- 17. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 18. fishersci.com [fishersci.com]

- 19. carlroth.com [carlroth.com]

- 20. lobachemie.com [lobachemie.com]

- 21. carlroth.com [carlroth.com]

An In-Depth Technical Guide to N,N-Diacetoxyethyl-3-chloroaniline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diacetoxyethyl-3-chloroaniline is a significant chemical intermediate, primarily recognized for its role in the synthesis of various dyes. This technical guide provides a comprehensive overview of its chemical identity, molecular formula (C₁₄H₁₈ClNO₄), and molecular weight (299.75 g/mol ).[1] It details the synthetic pathway, focusing on the acetylation of its precursor, N,N-Bis(2-hydroxyethyl)-3-chloroaniline. Furthermore, this document collates available physicochemical properties, outlines analytical methodologies for characterization, and discusses its principal applications. Safety protocols and handling considerations, extrapolated from data on analogous acylated anilines, are also presented to ensure safe laboratory and industrial practices.

Chemical Identity and Physicochemical Properties

This compound, also known by synonyms such as Ethanol, 2,2′-[(3-chlorophenyl)imino]bis-, 1,1′-diacetate, is a distinct organic compound with the CAS Number 26692-46-6.[1][2] Its core structure consists of a 3-chloroaniline moiety with two acetoxyethyl groups attached to the nitrogen atom.

Table 1: Core Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈ClNO₄ | [1] |

| Molecular Weight | 299.75 g/mol | [1][2] |

| CAS Number | 26692-46-6 | [1][2] |

| Appearance | Powder (inferred from commercial listings) | [2] |

| Purity (Commercial) | Typically around 60% ± 5% | [2] |

Synthesis and Mechanism

The primary synthetic route to this compound involves a two-step process starting from 3-chloroaniline.

Step 1: Synthesis of N,N-Bis(2-hydroxyethyl)-3-chloroaniline

The initial step is the di-hydroxyethylation of 3-chloroaniline. This is typically achieved by reacting 3-chloroaniline with two equivalents of ethylene oxide or 2-chloroethanol. The reaction with 2-chloroethanol is often carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction.

Experimental Protocol: Synthesis of N,N-Bis(2-hydroxyethyl)-3-chloroaniline

-

Objective: To synthesize the di-hydroxyethylated precursor.

-

Materials: 3-chloroaniline, 2-chloroethanol, anhydrous sodium carbonate, toluene.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-chloroaniline (1 equivalent) and anhydrous sodium carbonate (2.2 equivalents) in toluene.

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly add 2-chloroethanol (2.2 equivalents) dropwise to the refluxing mixture.

-

Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove inorganic salts.

-

Wash the solid residue with a small amount of toluene and combine the filtrates.

-

The toluene can be removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.

-

Step 2: Acetylation to this compound

The second and final step is the acetylation of the diol intermediate. This is a standard esterification reaction where the hydroxyl groups of N,N-Bis(2-hydroxyethyl)-3-chloroaniline react with an acetylating agent, most commonly acetic anhydride, to form the diacetate ester. Acetic acid is often used as a solvent, and the reaction may be catalyzed by a small amount of strong acid, although the reaction can also proceed without a catalyst, especially at elevated temperatures.

Generalized Experimental Protocol: Acetylation of N,N-Bis(2-hydroxyethyl)-3-chloroaniline

-

Objective: To synthesize the final diacetylated product.

-

Materials: N,N-Bis(2-hydroxyethyl)-3-chloroaniline, acetic anhydride, acetic acid (optional, as solvent).

-

Procedure:

-

Dissolve N,N-Bis(2-hydroxyethyl)-3-chloroaniline (1 equivalent) in a suitable solvent, such as acetic acid, in a reaction vessel.

-

Add acetic anhydride (at least 2 equivalents, often in excess) to the solution.

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.

-

The progress of the reaction can be monitored by TLC.

-

Once the reaction is complete, the excess acetic anhydride and acetic acid are typically removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[3]

-

Causality in Experimental Choices: The use of a base in the first step is crucial to drive the reaction to completion by neutralizing the HCl byproduct. In the second step, using excess acetic anhydride ensures the complete acetylation of both hydroxyl groups. The choice of solvent and purification method is critical for obtaining a high-purity product.

Visualization of the Synthetic Workflow

Sources

Spectroscopic Characterization of N,N-Diacetoxyethyl-3-chloroaniline: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of N,N-Diacetoxyethyl-3-chloroaniline (CAS No. 26692-46-6). While direct and complete experimental spectra for this specific compound are not widely published, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive analysis. It is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the expected spectral features of this molecule. The guide covers predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside standardized protocols for acquiring such data. The causality behind spectral predictions is explained, providing a framework for the empirical analysis of this and structurally related compounds.

Introduction and Molecular Structure

This compound, with the molecular formula C₁₄H₁₈ClNO₄ and a molecular weight of 299.75 g/mol , is a derivative of 3-chloroaniline.[1][2][3] It belongs to a class of compounds utilized as intermediates in the synthesis of dyestuffs and potentially other specialty chemicals.[2] The molecular architecture features a 3-chlorinated aniline core, with the nitrogen atom substituted by two 2-acetoxyethyl groups. This combination of an aromatic amine, a halogenated aromatic ring, and ester functionalities results in a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for synthesis confirmation, purity assessment, and quality control.

The synthesis of this compound is typically achieved through the acetylation of its precursor, N,N-Bis(2-hydroxyethyl)-3-chloroaniline (CAS No. 92-00-2).[4][5] This reaction involves the esterification of the two hydroxyl groups, commonly using an acetylating agent like acetic anhydride or acetyl chloride.

Diagram 1: Proposed Synthesis of this compound

Caption: A systematic approach for spectroscopic analysis.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic analysis of this compound. By leveraging established principles and comparative data from structurally similar compounds, researchers can effectively anticipate and interpret the ¹H NMR, ¹³C NMR, IR, and MS spectra of this molecule. The included protocols offer standardized methods for data acquisition, ensuring reproducibility and reliability. This guide serves as a valuable resource for the synthesis, identification, and quality control of this compound in various scientific and industrial applications.

References

-

Koleva, V., Kolev, T., & Dudev, T. (2009). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 14(1), 389-403. Retrieved from [Link]

-

IndiaMART. NN Di Acetoxyethyl M Chloroaniline, For INTERMEDIATE FOR DYE STUFFS. Retrieved from [Link]

-

Yoshida, M., Minato, H., & Kobayashi, M. (1976). 13C-NMR SPECTRA OF N-BENZYLIDENEANILINES. EVIDENCE FOR DELOCALIZATION OF N-LONE-PAIR ELECTRONS TO ANILINE BENZENE RING. Chemistry Letters, 5(10), 1097-1100. Retrieved from [Link]

-

Abraham, R. J., & Mobli, M. (2007). The use of MM/QM calculations of 13C and 15N chemical shifts in the conformational analysis of alkyl substituted anilines. Magnetic Resonance in Chemistry, 45(10), 865-874. Retrieved from [Link]

-

Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Global Substance Registration System. N,N-BIS(2-ACETOXYETHYL)-3-CHLOROANILINE. Retrieved from [Link]

-

ResearchGate. The 13C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved from [Link]

-

SpectraBase. Aniline. Retrieved from [Link]

-

University of Calgary. IR: amines. Retrieved from [Link]

-

Lady, J. H., & Whetsel, K. B. (1967). Infrared studies of amine complexes. IV. The N-H-O hydrogen bond in aromatic amine complexes of ethers ketones, esters, and amides. The Journal of Physical Chemistry, 71(5), 1421-1429. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. Infrared Spectroscopy Handout. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Anhui Newman Fine Chemicals Co., Ltd. N,N-Bis(2-hydroxyethyl)-3-chloroaniline. Retrieved from [Link]

-

Wikipedia. Fragmentation (mass spectrometry). Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Retrieved from [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]

-

PubChem. 3-Chloro-N,N-bis(2-hydroxyethyl)aniline. Retrieved from [Link]

-

Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

-

ResearchGate. Fig. 1 The 1 H NMR chemical shift values (d ppm) of aniline and.... Retrieved from [Link]

-

Michigan State University, Department of Chemistry. Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

PubChem. 3-Chloroaniline. Retrieved from [Link]

-

YouTube. (2023). Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS). Retrieved from [Link]

-

Ataman Kimya. 3-CHLOROANILINE. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

- Google Patents. US2894035A - Preparation of m-chloroaniline.

-

SciELO. (2023). Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. Retrieved from [Link]

-

Academia.edu. A 1H, 13C and 15N NMR spectroscopic and GIAO DFT study of ethyl 5-oxo-2-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrrole-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of new N-Substituted -3- chloro -2- azetidinones for 2, 4-Diamino-6-phenyl-1,3,5-triazine. Retrieved from [Link]

-

ResearchGate. Figure S2: 1 H NMR spectrum of the given aniline compound. Retrieved from [Link]

-

SpectraBase. 3-Chloroaniline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

"physical and chemical properties of N,N-Diacetoxyethyl-3-chloroaniline"

An In-depth Technical Guide to N,N-Diacetoxyethyl-3-chloroaniline: Properties, Synthesis, and Characterization

Introduction

This compound (CAS No. 26692-46-6) is a distinct organic compound derived from the well-characterized intermediate, 3-chloroaniline. Its structure is defined by a 3-chloroaniline core functionalized at the nitrogen atom with two acetoxyethyl groups. While direct, extensive literature on this specific molecule is sparse, its properties and behavior can be thoroughly understood through a detailed analysis of its constituent parts: the 3-chloroaniline aromatic system and the N,N-bis(2-acetoxyethyl) substituent. The parent diol, N,N-Bis(2-hydroxyethyl)-3-chloroaniline (CAS No. 92-00-2), is a known compound, and its properties provide a critical baseline for predicting the physicochemical characteristics of its diacetylated derivative.[1][2][3]

This guide serves as a comprehensive technical resource for researchers and drug development professionals. It details the known and predicted properties of this compound, provides a robust protocol for its laboratory synthesis, outlines its chemical reactivity, and establishes a complete workflow for its analytical characterization. The insights are grounded in the established chemistry of aromatic amines and esters, providing a scientifically rigorous framework for its application in fields such as medicinal chemistry, materials science, and synthetic dye development.

Molecular Structure and Core Properties

The foundational characteristics of this compound are derived directly from its molecular structure. The presence of two ester functionalities significantly alters the properties compared to its diol precursor, primarily by increasing its molecular weight and lipophilicity while removing the capacity for hydrogen bonding as a donor.

| Property | Value | Source(s) |

| IUPAC Name | 2-[N-(2-acetoxyethyl)-3-chloroanilino]ethyl acetate | |

| CAS Number | 26692-46-6 | [4][5] |

| Molecular Formula | C₁₄H₁₈ClNO₄ | [6] |

| Molecular Weight | 299.75 g/mol | [6] |

| Canonical SMILES | CC(=O)OCCN(CCOC(=O)C)c1cccc(c1)Cl | [6] |

| InChIKey | XLWDHQUMQZTMRU-UHFFFAOYSA-N | [6] |

Comparison with Precursor: N,N-Bis(2-hydroxyethyl)-3-chloroaniline

To appreciate the influence of the acetyl groups, a comparison with the parent diol is instructive. The diol is a solid with some water solubility, properties dominated by the hydrophilic hydroxyethyl groups.[1]

| Property | N,N-Bis(2-hydroxyethyl)-3-chloroaniline | Predicted this compound | Rationale for Prediction |

| CAS Number | 92-00-2[1][2] | 26692-46-6 | - |

| Molecular Formula | C₁₀H₁₄ClNO₂[1][7] | C₁₄H₁₈ClNO₄ | Addition of two acetyl groups (C₂H₂O) |

| Molecular Weight | 215.67 g/mol [1][7] | 299.75 g/mol | Increased mass from acetylation |

| Physical State | White to yellow solid[1] | Colorless to pale yellow liquid or low-melting solid | Ester groups disrupt crystal lattice, lower melting point |

| Melting Point | 84 - 92 °C[1][3] | < Room Temperature | Acetylation prevents hydrogen bonding, reducing melting point |

| Boiling Point | 208-213 °C (at 4 Torr)[3] | Significantly > 213 °C (at 4 Torr) | Increased molecular weight and van der Waals forces |

| Solubility | Slightly soluble in water; Soluble in Methanol[1] | Poorly soluble in water; Soluble in organic solvents (EtOAc, CH₂Cl₂, Acetone) | Ester groups increase lipophilicity |

| XLogP3 | 1.131[3] | > 2.0 | Acetyl groups mask polar hydroxyls, increasing partition coefficient |

Proposed Synthesis Protocol

The most direct and efficient synthesis of this compound is the esterification of its diol precursor, N,N-Bis(2-hydroxyethyl)-3-chloroaniline. This is a standard acetylation reaction using an acetylating agent in the presence of a base to neutralize the acid byproduct.

Experimental Workflow: Acetylation

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology

-

Reagents & Equipment : N,N-Bis(2-hydroxyethyl)-3-chloroaniline, acetic anhydride, pyridine (or triethylamine), dichloromethane (DCM), 1M HCl, saturated NaHCO₃ solution, brine, anhydrous Na₂SO₄, round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, silica gel for chromatography.

-

Dissolution : In a round-bottom flask, dissolve 1.0 equivalent of N,N-Bis(2-hydroxyethyl)-3-chloroaniline in anhydrous DCM.

-

Base Addition : Add 2.5 equivalents of pyridine to the solution. The base acts as a catalyst and scavenges the acetic acid byproduct.

-

Cooling : Place the flask in an ice bath and stir for 10-15 minutes until the temperature equilibrates to 0 °C.

-

Acetylation : Add 2.2 equivalents of acetic anhydride to the cooled solution dropwise using a syringe or dropping funnel. Maintain the temperature at 0 °C during addition.

-

Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours or until TLC analysis shows complete consumption of the starting material.

-

Work-up : Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing : Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove excess acetic acid), and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification : Purify the crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Final Product : Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a purified product.

Chemical Reactivity and Stability

The primary site of chemical reactivity in this compound is the ester linkage.

-

Hydrolysis : The ester groups are susceptible to hydrolysis under both acidic and basic conditions, reverting the molecule to its parent diol, N,N-Bis(2-hydroxyethyl)-3-chloroaniline, and releasing acetic acid or acetate. This reaction is of particular importance in biological systems, where esterase enzymes can catalyze this transformation, a common mechanism for prodrug activation.

-

Aromatic Ring Chemistry : The N-acyl group is electron-withdrawing and deactivating, making electrophilic aromatic substitution on the chloroaniline ring less favorable than in the parent 3-chloroaniline. Reactions would require forcing conditions.

-

Storage : The compound should be stored in a cool, dry, and dark environment under an inert atmosphere (e.g., nitrogen or argon) to prevent slow hydrolysis from atmospheric moisture.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized this compound requires a suite of standard analytical techniques.

Caption: Analytical workflow for product characterization.

Spectroscopic and Chromatographic Protocols

-

Infrared (IR) Spectroscopy :

-

Principle : This technique identifies functional groups based on their characteristic vibrations. The key transformation to observe is the disappearance of the broad O-H stretch from the precursor (around 3300-3400 cm⁻¹) and the appearance of a strong ester C=O stretch.

-

Expected Peaks : Aromatic esters typically show three characteristic strong peaks, known as the "Rule of Three".[8][9]

-

~1730-1715 cm⁻¹ : Strong C=O (carbonyl) stretch.

-

~1310-1250 cm⁻¹ : C-C-O asymmetric stretch.

-

~1130-1100 cm⁻¹ : O-C-C symmetric stretch.

-

~3100-3000 cm⁻¹ : Aromatic C-H stretch.

-

~1600, ~1475 cm⁻¹ : Aromatic C=C ring stretches.

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Principle : NMR provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR (Predicted) :

-

δ 7.0-7.5 ppm : Multiplets corresponding to the 4 protons on the aromatic ring.

-

δ ~4.2 ppm : Triplet, 4H, corresponding to the methylene protons adjacent to the ester oxygen (-CH₂-O-Ac).

-

δ ~3.7 ppm : Triplet, 4H, corresponding to the methylene protons adjacent to the nitrogen atom (N-CH₂-).

-

δ ~2.0 ppm : Sharp singlet, 6H, from the two equivalent methyl groups of the acetate functions (-O-C(O)CH₃).

-

-

¹³C NMR (Predicted) :

-

δ ~170 ppm : Carbonyl carbons of the ester groups.

-

δ 110-150 ppm : Aromatic carbons (6 signals).

-

δ ~60-65 ppm : Methylene carbon adjacent to the ester oxygen.

-

δ ~45-50 ppm : Methylene carbon adjacent to the nitrogen.

-

δ ~21 ppm : Methyl carbons of the acetate groups.

-

-

-

Mass Spectrometry (MS) :

-

Principle : MS provides the molecular weight and fragmentation pattern, confirming the overall structure.

-

Expected Results :

-

Molecular Ion ([M]⁺) : A peak cluster around m/z 299 and 301, corresponding to the ³⁵Cl and ³⁷Cl isotopes, respectively (approx. 3:1 ratio). High-resolution MS (HRMS) would confirm the exact mass of C₁₄H₁₈ClNO₄.

-

Key Fragments : Loss of an acetoxy group (-OCOCH₃, 59 Da), loss of an acetyl group (-COCH₃, 43 Da), and cleavage of the C-N bond.

-

-

-

High-Performance Liquid Chromatography (HPLC) :

-

Principle : Used to assess the purity of the final compound.

-

Typical Conditions : A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water. The compound would be expected to have a significantly longer retention time than its more polar diol precursor due to its increased lipophilicity.

-

Potential Applications in Research and Drug Development

The 3-chloroaniline moiety is a well-established building block in several industries.[10] Its derivatives are used as intermediates in the synthesis of azo dyes, herbicides, and various active pharmaceutical ingredients (APIs), including diuretics and antihypertensives.[11][12][13]

For this compound, the diacetoxyethyl groups introduce a key feature for drug development: a potential prodrug functionality.

-

Enhanced Bioavailability : The ester groups increase the molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability.

-

In Vivo Activation : Once absorbed, the ester groups can be cleaved by ubiquitous esterase enzymes in the blood and tissues, releasing the more polar (and potentially active) N,N-Bis(2-hydroxyethyl)-3-chloroaniline metabolite. This strategy allows for targeted delivery or improved pharmacokinetic properties of the parent diol. Researchers could leverage this compound to explore new therapeutic agents where the diol is the active pharmacophore but possesses poor drug-like properties.

References

- BenchChem. physicochemical properties of 3-Chloro-N,N-bis(2-hydroxyethyl)aniline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQpIVaf3gPyvkqWhdE_5P5DG2dj6LlRj6CJEILL79lGKuU1NDoi3kX6FoICeZJuPK_CwCRPJbhfOMW9f-QYOFof67huJ1-RklD76jShM3cHbcb8C4bNdvAKogryV8BCcrDgJ7rtv_dmTJZlsKksnfX_likkkY5Wdy2ek3NPWapI5zmms7uRZQux6iWkLmNZ-qG0zW_J2fweQxVhwz19vbNOHY=]

- PureSynth. NN-Bis(2-Hydroxyethyl)-3-Chloroaniline 90.0%(GC). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcCXhcBWz0diMFTeTLnVgpQGSLFfN_XKlaWRJfqtcSj8hbnHhYulZVBUVbDryAvx3yilaUkoiDrcdlvNEDljE5TxHdX8HnbpLhn0G1f6Xs1SEAiJZidfq3Klgl21oPW0HN3PPVwnVQRzGxPHYFIyhMuux-DKMKx5CcR8HQ-Efx3L_4s2qzCbrfk_sTyaL_W_XpcXjfow==]

- BenchChem. An In-depth Technical Guide to 3-Chloro-N,N-bis(2-hydroxyethyl)aniline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiY2kuJiQMsQndYwxq7fjekecsZ6gmnHDoCrajv2egc2HfBF1tIkt8zxVUV03AM9DFzqCgPf-19hi50S5cAR0MeWI7LMqV3pcE3ax6W_OXgCzwRdbPpbv043lBnbsvF_tGcfsVAi6qb7BUAA-EtSWWzGqY7c6CgdiTLmvFSVzsA_9omkKQv0oV3gSynqNfLlgdHbNOOeDd4qyNnttfNaL7UvpY]

- PubChem. 3-Chloro-N,N-bis(2-hydroxyethyl)aniline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5Zk69i8jbOuuiWEIUKxfb5d7MBoMZjg6bZe6t1cUgQDkRNHriU2rvQ6_CgiQk5bOAzYPJpiUl7HbC1WUDFU30i4_FB7JnOZUN4LFYSY6CmFnAqRszaT-tz0-w7fkdrOYsHOtSSiNYSgYSVsMgswXlHHOT7948BbnMRCXkeBx0UjxShAgd2L3rPTMpDQ==]

- The Crucial Role of 3-Chloroaniline in Modern Chemical Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0yGFPEZWP44RzkiFObcwoDksu6WAywXnTOqSHaDqszUvHzZ3VKlGXprfN0Ei_EhgBhyBZh5FSYkFVXxYbEzBAcIOwFiY7tKv6qXw84NhIf89f8qQ9CdcdKWKNFrLQgZ5-cC3NyqSNwgT8PSXfa3QdmV0hndTxYsV2DIrFmL3_GqPrl8TlFJEzTNQptazBiBNIrqjSS-gfeBZPI-1wL-d0Up89RNI_posTvPK2OvBf3W-psfv8]

- Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQOvDzYICQkDA3QOT-PLbDNxUwkmX2UGy1yVm26ku5yvfb24gEEkUGMouTLv0AK1VWDS0uqslYv8jc2kp-vh26v3b74uTwI_Qufb5zqIpSDraF5mQJg2BZr1mrKhBUiZGj3F6wA6-MwDuv2bsDr4ldKPO_-nDIfute8y8I3aum8FKOPGgAnDQP8q-rrwVc6aDtK4eG9qAKHvwiri6XYR--krt4_YXTCHmntw==]

- The C=O bond, part VII: Aromatic esters, organic carbonates, and more of the rule of three. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp-SQhdcDSE-ZBL3KYcb9wlLdLJ6rzKl9Ox6SJ8rOFs5UR3WZxLNeBgwk8Z17GHBZuHcnIMfXOp3VXSUimyDMPYUXXE8-juwAnj4LjamCKUAjoxGYCGjJ6w2P48smFVebwfmKBKM93fgv4rwQwIIIA4M6bYpI7g7Q26wSLNy8oP-Du5s7zWW_of87lq4Jeh7UCnbQ6h115xZRHVxBJlwGyTVHfVi2nkJDVFoLGHcy3rUL8hKMS193G8ZKsjtJrIs1nHMu3]

- ECHEMI. Buy N,N-Bis(2-hydroxyethyl)-3-chloroaniline from JHECHEM CO LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUGKMhAjKvxXRxzc0h_XzeXLH4LuQi4g9Cm2VLMarKA_UwCyEbWRauyNnkKBs64bZoHkBTdqYILFWJSauTcGYQ5iz8Gjv9287R4ea9z8IVo1FbikgHDzJ88Tn7UnOxdwqOmGhxT5xQ4A8MVf4Erixfzok3WjumUIWKM4yvPl7i3VXLQ_Luc_lQ278Rq2Yo13qWKBs=]

- Understanding 3-Chloroaniline: Properties, Production, and Safety for Industrial Users. (2026, January 18). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlCjzbFFYCpyMX0G142BioZsohzKKHzt94A-c0PpGuQwIV1anHEHEmmoEM6l-SZUfTDgA1FH-szajAdK9GQf-fq723VYUhgquthGG8Foq3_Yxn-7AAaRC9Ze1a-KgMf-oB6sIaAy4tB3PkUp6QuGFESBHWlGWOmva94OHEwA7IN8UAFdA9E2Dlh4s_RKRSp6P7L7kc-mjlpse5WC4hT_M5AkGgir6jCdtrMiuVJW27rfh18Kx9dmawe_AU6ZTFNR7uO5Gqwf-F1eM=]

- ChemicalBook. This compound (CAS 26692-46-6). (2024, December 18). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxzgKZ73PX-_EieX_fmszQCvP_ZrnJmmqzSySO48v6orcp3jMErlu6qdbZHW0heGOeWvgx86TFKoKgq6IiiV5CltgBCs9_cIWk5iTDxSXgL3N4MtoosAbmsGh_mmbZ40I4kK_h5kFmF7nrLZ56tSqZUUm0NnFWkRuRBk526AqBHw==]

- ChemicalBook. 26692-46-6(this compound) Product Description. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxX257Famk-vD6RlfYJT3ViQZGz_Q4NfJHQKJcmaZ1nz2FYgWFd6qUaSMUoaP5ImdiNk3PPWlhxZl-FJUwCZjeSlzgPPnk1Qij9tp17AXL6ao2mhop4PTQq9zg3PujxsfFpa-5RaImh5ZVC3O1n11lq13k1IeGKDXQWARR71hc7YI=]

- Ataman Kimya. 3-CHLOROANILINE. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3u8YiuRqbCCfPkJFIGfeqoRBdGV6Mcjrf6eq7v2S6B7mV8YMTN7bU_VPW8dnreFnvIo7WQMdJjH2TY-RxprOqyhUDNwQ-igDrXhq3XBM8zhDDMiKFmolDTVqN7S0EpXf-GFI2wN-rbH7RaSzsx03NifY=]

- ECHEMI. 108-42-9, 3-Chloroaniline Formula. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmgHn6qtNWtdHh_CcUo-NfwkzKC_w4uVCOLHb_RQ1u8VNQCVdmUjN06llDEYD4_wxfxUq6A0EP2h--BuItNkal-1tAn4tYO-I-h32XLe_TvQL2tr3rt4iP9PZV892v67voaiI1g1npiOqkC6YAGvdGc_DrNgSadbbP2sQCOw==]

- PubMed Central. (2010, December 8). Synthesis and characterization of new aromatic esters based on 4,16-pregnadiene-6,20-dione skeleton. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiXPcb8E02cPwemRIAyAMx5YdrTDJe2aTEumBIcx4gtoZgCtHpeudS-NrkZWTVKTU-5UIA0LqT4JU76-3WbocdvRqdeysteSWpnESvTTh_Rs7tmUSppQiOVtTz05NFN2LNEKMh63ZbNfCxPqc=]

- Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZpqyFRjzvM7d02Q6R0UTCgQnlj9mF95S_ZinCHJjgWHmjfgV6AayyemToJuxsQ_kdzOQIQJviNdpOhiqGOEAHyzUa0FK8jzIxT8g_8isFCpgSiruU7sYMvBNcVWy6CpE7rlY=]

- Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKZ8ZPMvFNWdnHFOdAlTFlLNTj11dgLgXKZlYO_b9gOze0YdHXbanqoppfdO7Q0UYhRBY_xIR8AWMQ4ilgNbqqpNrEYmL7fUrYVaJq51iiAmPU_JkA8TgwmN-SJH4pqmKhoWxKmg7ErgHKYgGJs7YKTwLs8FRJLX9ZJ5C2s2HKDWqjxPfL3-ov]

- PubChem. 3-Chloroaniline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXVRjqppun2c3PGejdYiaj__yRGTNf5E2_2e82P2_YY5fENLTG704bdd_aapIWkIoInXPNzYsbJow2zoF4SV42KTAVnbOM-gsRK46ZJltuNlSc4P2IiyTh40pykDUZr_F5E7dSUEq7R9SQQKVaZlLfaGorSQ==]

- GSRS. N,N-BIS(2-ACETOXYETHYL)-3-CHLOROANILINE. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgQOy0ZYPR3Qy1mG_X0bZvOmIZ9kPuAjbg6PGABXeCBFOAq6zPZN_K2c0YD1lbNntCoN5lqKl16_V_IwQpcb8_0MaIuAxfo75OazWtsXAbv9xDamM9nrGIgXvaszWAG6M_6cZEox6I76Cx6DESDid0LGi-QS6Z7IY4Wg==]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pure-synth.com [pure-synth.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 26692-46-6 [chemicalbook.com]

- 5. 26692-46-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. 3-Chloro-N,N-bis(2-hydroxyethyl)aniline | C10H14ClNO2 | CID 66688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. echemi.com [echemi.com]

- 13. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N,N-Diacetoxyethyl-3-chloroaniline Derivatives and Analogues

This guide provides a comprehensive technical overview of N,N-Diacetoxyethyl-3-chloroaniline, its derivatives, and analogues, with a focus on their synthesis, chemical properties, and potential as cytotoxic agents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, explains the rationale behind experimental methodologies, and provides detailed protocols and data for practical application.

Introduction and Significance

This compound belongs to the broader class of aniline mustards, which are bifunctional alkylating agents historically significant in cancer chemotherapy.[1] The core structure features a 3-chloroaniline moiety functionalized with two N,N-diacetoxyethyl groups. The acetoxy groups serve as protecting groups for the more reactive hydroxyethyl precursor and can be hydrolyzed in vivo to reveal the active diol. This diol can then be further metabolized or activated to form the cytotoxic species. The presence of the electron-withdrawing chlorine atom on the aniline ring modulates the reactivity of the nitrogen mustard, a key determinant of its biological activity.[1]

These compounds are investigated for their potential as prodrugs, where the acetoxy groups enhance lipophilicity for better cell membrane permeability, and subsequent intracellular enzymatic hydrolysis would release the active cytotoxic agent.[2] This strategy aims to improve the therapeutic index by localizing the activation of the cytotoxic agent within target cells.

Synthesis and Characterization

The synthesis of this compound is a multi-step process commencing with the readily available starting material, 3-chloroaniline. The synthetic pathway involves the initial formation of the dihydroxyethyl intermediate, followed by esterification.

Synthesis of 3-Chloro-N,N-bis(2-hydroxyethyl)aniline

The precursor, 3-Chloro-N,N-bis(2-hydroxyethyl)aniline, can be synthesized via two primary routes: reaction with ethylene oxide or alkylation with 2-chloroethanol.[3]

-

Method 1: Reaction with Ethylene Oxide (Ethoxylation) This method involves the direct reaction of 3-chloroaniline with ethylene oxide at elevated temperatures.[4]

-

Method 2: Alkylation with 2-Chloroethanol This approach involves the reaction of 3-chloroaniline with 2-chloroethanol in the presence of a base to neutralize the hydrochloric acid generated during the reaction.[3]

Performance Comparison of Synthetic Methods for N-hydroxyethylated Anilines

| Method | Reactants | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Ethoxylation | 3-Chloroaniline, Ethylene Oxide | 140-150°C, 6-8 hours | 98.5% | [4] |

| Chloroethanol Reaction | Aniline, 2-Chloroethanol | Ionic Liquid ([HMIM]HSO4), 70°C, 10 hours | 86% | [4] |

Note: The data for the "Chloroethanol Reaction" is for a structurally similar N-hydroxyethylated aniline and is presented as a potential alternative route.

Experimental Protocol: Synthesis of 3-Chloro-N,N-bis(2-hydroxyethyl)aniline via Ethoxylation [4]

-

Charge a pressure reactor with 3-chloroaniline.

-

Heat the reactor to 140-150°C.

-

Introduce ethylene oxide gas into the reactor while maintaining the temperature.

-

Continue the reaction for 6-8 hours, monitoring the pressure and consumption of ethylene oxide.

-

After the reaction is complete, cool the reactor and vent any unreacted ethylene oxide.

-

The crude product can be purified by vacuum distillation or recrystallization.

Esterification to this compound

The final step is the esterification of the diol intermediate. This can be achieved using standard esterification methods, such as reaction with acetic anhydride or acetyl chloride in the presence of a suitable catalyst or base.

Experimental Protocol: Acetylation of 3-Chloro-N,N-bis(2-hydroxyethyl)aniline

-

Dissolve 3-Chloro-N,N-bis(2-hydroxyethyl)aniline in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Add a stoichiometric excess of acetic anhydride and a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine, triethylamine).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or HPLC.

-

Upon completion, quench the reaction with water or a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography.

Characterization

A comprehensive characterization of the synthesized compounds is essential to confirm their identity and purity.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., C=O of the ester, C-Cl).

-

Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns for structural elucidation.

-

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): Assesses the purity of the final compound.[6]

Workflow for Characterization of a Synthesized Aniline Derivative

Caption: Workflow for the comprehensive characterization of a synthesized aniline derivative.

Mechanism of Action

The cytotoxic effects of aniline mustards are primarily attributed to their ability to alkylate DNA, leading to the formation of DNA adducts and cross-links.[7] This damage disrupts DNA replication and transcription, ultimately triggering apoptosis.[8] A secondary mechanism involving the induction of oxidative stress has also been reported for some aniline mustards.[9]

DNA Alkylation

The N,N-bis(2-chloroethyl) groups are the pharmacophore responsible for alkylation. The mechanism involves an intramolecular cyclization to form a highly reactive aziridinium ion, which is a potent electrophile.[7] This ion is then attacked by nucleophilic sites on DNA, primarily the N7 position of guanine.[7] The second chloroethyl arm can undergo the same process, leading to the formation of highly cytotoxic interstrand or intrastrand cross-links.[7]

Aniline Mustard Mechanism of Action: DNA Alkylation Pathway

Caption: The DNA alkylation pathway of aniline mustards.

Induction of Apoptosis and Oxidative Stress

The extensive DNA damage caused by aniline mustards activates the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and apoptosis.[8] Some aniline mustards can also localize in mitochondria and inhibit the electron transport chain, leading to the generation of reactive oxygen species (ROS) and oxidative stress, which further contributes to cytotoxicity.[9]

Cellular Response to Aniline Mustard-Induced Damage

Caption: Signaling pathways leading to apoptosis induced by aniline mustards.

Structure-Activity Relationship (SAR)

The cytotoxic activity of aniline mustards is highly dependent on their chemical structure.[1] Key factors influencing their efficacy include:

-

Electronic Effects: Electron-donating groups on the aniline ring increase the nucleophilicity of the nitrogen atom, accelerating the formation of the aziridinium ion and enhancing reactivity and cytotoxicity.[1] Conversely, electron-withdrawing groups, such as the chlorine atom in the topic compound, decrease reactivity.[1]

-

Lipophilicity: The ability of the molecule to cross cell membranes is crucial for its activity. Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), has an optimal range for antitumor activity.[10] The acetoxy groups in this compound are expected to increase its lipophilicity compared to the dihydroxy precursor.

Experimental Protocols for Biological Evaluation

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]

Experimental Protocol: MTT Assay [1]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the aniline mustard derivative for 24-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Detection of Intracellular Reactive Oxygen Species (ROS)

The generation of ROS can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[1]

Experimental Protocol: DCFDA Assay for ROS Detection [8]

-

Cell Treatment: Treat cells with the aniline mustard compound for the desired duration.

-

Probe Loading: Wash the cells with PBS and incubate with H2DCFDA (5-10 µM) for 30 minutes at 37°C in the dark.

-

Washing: Remove the H2DCFDA solution and wash the cells with PBS.

-

Fluorescence Measurement: Measure the fluorescence of dichlorofluorescein (DCF) using a fluorescence microscope, flow cytometer, or plate reader (excitation ~488 nm, emission ~525 nm).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Optimization of alkylating agent prodrugs derived from phenol and aniline mustards: a new clinical candidate prodrug (ZD2767) for antibody-directed enzyme prodrug therapy (ADEPT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Chemical Genetics Analysis of an Aniline Mustard Anticancer Agent Reveals Complex I of the Electron Transport Chain as a Target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships in antitumor aniline mustards - PubMed [pubmed.ncbi.nlm.nih.gov]

Preamble: A Note on Structural Analogy in Chemical Safety Assessment

An In-depth Technical Guide to the Safe Handling of N,N-Diacetoxyethyl-3-chloroaniline

Section 1: Chemical and Physical Identity

This compound is a derivative of 3-chloroaniline, featuring two acetoxyethyl groups attached to the nitrogen atom. These modifications primarily influence its physical properties, such as solubility and boiling point, but are not expected to mitigate the inherent hazards of the chloroaniline core.